molecular formula C7H6ClNO2 B112310 3-Amino-5-chlorobenzoic acid CAS No. 21961-30-8

3-Amino-5-chlorobenzoic acid

Cat. No. B112310
CAS RN: 21961-30-8
M. Wt: 171.58 g/mol
InChI Key: ATFAXWNNFCBZNY-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, is a compound that has been studied for its potential in various applications, including the synthesis of pharmaceuticals and coordination with metal ions for the formation of complexes. It is characterized by the presence of an amino group and a chloro substituent on the benzene ring, which significantly influences its reactivity and coordination behavior .

Synthesis Analysis

The synthesis of derivatives of 3-amino-5-chlorobenzoic acid has been explored in several studies. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where the 5-chloro group plays

Scientific Research Applications

Photophysical Properties in Molecular-Based Hybrids

3-Amino-5-chlorobenzoic acid has been studied for its role in the creation of organic-inorganic molecular-based hybrid materials. These hybrids exhibit strong green emission due to efficient energy transfer mechanisms, making them significant in the field of luminescence and photophysics. This application is highlighted in the research by Yan and Wang (2007), where the modification of chlorobenzoic acid derivatives leads to improved luminescent properties (Yan & Wang, 2007).

Microbial Degradation

A study by Dorn et al. (2004) demonstrated that certain pseudomonads can utilize chlorobenzoic acids, including 3-chlorobenzoic acid, as a sole carbon source. This research is crucial for understanding the biodegradation of chlorinated aromatic compounds in the environment (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Synthesis and Anti-tumor Activity

Li's (2014) research focused on the synthesis of 3-amidebenzamide derivatives from 5-amino-2-chlorobenzoic acid and their subsequent anti-tumor activities. This study contributes significantly to the development of new cancer therapies (Li, 2014).

Photodecomposition Studies

Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, including derivatives of 3-chlorobenzoic acid. Their findings contribute to the understanding of the environmental fate of these compounds under UV irradiation (Crosby & Leitis, 1969).

Enantioselective Fluorescence Sensing

Liu, Pestano, and Wolf (2008) reported on the synthesis of a compound derived from 2-chlorobenzoic acid that aids in the enantioselective fluorescence sensing of chiral amino alcohols. This is a significant contribution to the field of chiral analysis (Liu, Pestano, & Wolf, 2008).

Novel Chemical Synthesis

Research by Dominguez, Gang, and Kirsch (2009) demonstrated the use of 2-chlorobenzoic acids in the Ullmann coupling reaction to synthesize novel chemical compounds. This research opens new avenues in the field of organic synthesis (Dominguez, Gang, & Kirsch, 2009).

Determination by HPLC

Yao Zhi-gang (2004) developed a high-performance liquid chromatography method for determining 3-amino-4-chlorobenzonic acid, demonstrating its analytical applications (Yao Zhi-gang, 2004).

Synthesis of Antiviral Agents

Chen et al. (2010) synthesized new sulfonamide derivatives from 4-chlorobenzoic acid, which showed potential anti-tobacco mosaic virus activity, indicating their use in antiviral research (Chen et al., 2010).

Microwave-assisted Amination

Baqi and Müller (2007) developed a catalyst-free microwave-assisted method for the amination of chlorobenzoic acids, contributing to more efficient synthetic routes in organic chemistry (Baqi & Müller, 2007).

Metal Complex Synthesis

Athanasopoulou et al. (2014) reported the synthesis of a Ni11 cluster using N-salicylidene-2-amino-5-chlorobenzoic acid, expanding the possibilities in metal cluster chemistry (Athanasopoulou et al., 2014).

Safety And Hazards

3-Amino-5-chlorobenzoic acid has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

properties

IUPAC Name

3-amino-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFAXWNNFCBZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450803
Record name 3-AMINO-5-CHLOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chlorobenzoic acid

CAS RN

21961-30-8
Record name 3-Amino-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21961-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-AMINO-5-CHLOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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